Methyl (S)-2-acetoxypropanoate

Description

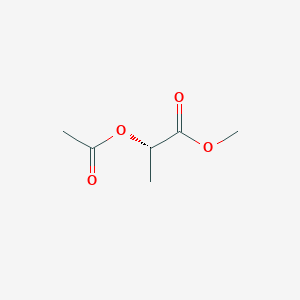

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-acetyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFFGYLLUHQSAS-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453327 | |

| Record name | (S)-methyl 2-methylcarbonyloxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-88-0 | |

| Record name | (S)-methyl 2-methylcarbonyloxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl S 2 Acetoxypropanoate

Chemoenzymatic Synthesis Routes and Biocatalysis

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions, offering a powerful approach for producing enantiopure compounds. chemistryviews.orgnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly advantageous for its high specificity, mild reaction conditions, and environmentally friendly nature. mdpi.com

Enzymatic Resolution Techniques for Enantiopure Production

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. researchgate.net In the context of Methyl (S)-2-acetoxypropanoate, this typically involves the kinetic resolution of a racemic precursor.

Kinetic resolution is a key strategy where enzymes, due to their chiral nature, react at different rates with the enantiomers of a racemic substrate. researchgate.net This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as the unreacted substrate). For instance, the enzymatic hydrolysis of racemic methyl 2-acetoxypropanoate can be employed, where an enzyme selectively hydrolyzes the (R)-enantiomer, leaving behind the desired (S)-enantiomer with high enantiomeric excess.

Dynamic kinetic resolution (DKR) is an even more efficient approach that can theoretically achieve a 100% yield of the desired enantiomer. conicet.gov.ar In DKR, the less reactive enantiomer is continuously racemized in situ, making it available for the enzymatic transformation. This process combines the selective power of the enzyme with a racemization catalyst. conicet.gov.ar

Biocatalytic Approaches Utilizing Lipases and Esterases

Lipases (EC 3.1.1.3) and esterases are the most commonly employed enzymes for the synthesis of chiral esters like this compound. mdpi.com These enzymes are readily available, exhibit broad substrate specificity, and are stable in organic solvents, making them ideal for industrial applications. mdpi.comnih.gov

Lipases, in particular, are versatile biocatalysts that can catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity. mdpi.compolimi.it For example, Candida antarctica lipase (B570770) B (CALB) is a widely used lipase known for its high efficiency and selectivity in resolving racemic alcohols and esters. researchgate.net The enzymatic transesterification of a racemic alcohol precursor with an acyl donor, or the hydrolysis of a racemic ester, are common strategies. researchgate.net

Esterases also play a significant role in the synthesis of enantiopure esters. They can be used for the asymmetric hydrolysis of racemic esters or the esterification of prochiral diols. researchgate.net The choice between a lipase or an esterase often depends on the specific substrate and the desired reaction conditions.

| Enzyme Type | Typical Reaction | Key Advantages |

| Lipases | Esterification, Transesterification, Hydrolysis | High stability in organic solvents, broad substrate scope, high enantioselectivity. mdpi.com |

| Esterases | Hydrolysis, Esterification | High selectivity for specific ester bonds, can operate in aqueous media. researchgate.net |

Optimization of Enzyme-Mediated Synthesis Parameters

To maximize the efficiency and selectivity of enzyme-mediated synthesis, several parameters must be carefully optimized. These include the choice of enzyme, solvent, temperature, pH, and substrate concentration.

The selection of the biocatalyst is critical. Screening different lipases and esterases from various microbial sources is often the first step to identify the most effective enzyme for a particular transformation. polimi.it Immobilization of the enzyme on a solid support can significantly enhance its stability, reusability, and ease of separation from the reaction mixture. nih.gov

The reaction medium also plays a crucial role. While some enzymatic reactions can be performed in aqueous buffers, organic solvents are often preferred for esterification and transesterification reactions to shift the equilibrium towards product formation. The choice of organic solvent can influence enzyme activity and enantioselectivity.

Other important parameters include:

Temperature: Affects reaction rate and enzyme stability.

pH (for aqueous systems): Influences the ionization state of the enzyme's active site residues.

Water activity (for organic systems): A critical parameter for lipase activity.

Acyl donor (for transesterification): The choice of acyl donor can impact the reaction rate and selectivity.

Stereoselective Chemical Synthesis Strategies

While chemoenzymatic methods are powerful, stereoselective chemical synthesis offers alternative and complementary routes to enantiomerically pure compounds. wikipedia.org These strategies involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov This approach is widely used in both academic and industrial settings. ajchem-b.com

For the synthesis of this compound, asymmetric hydrogenation of a prochiral precursor, such as methyl 2-acetoxyacrylate, is a viable strategy. This reaction utilizes a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. ajchem-b.com The chiral ligand creates a chiral environment around the metal center, directing the addition of hydrogen to one face of the double bond, thus forming the desired (S)-stereocenter with high enantioselectivity.

Another approach is the asymmetric oxidation of a suitable precursor. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can be used as biocatalysts for the oxidation of ketones to esters, and their synthetic counterparts can also be designed. mdpi.comacs.org

| Catalytic Approach | Precursor Type | Key Features |

| Asymmetric Hydrogenation | Prochiral alkene | High turnover numbers, excellent enantioselectivity. ajchem-b.com |

| Asymmetric Oxidation | Prochiral ketone | Can create chiral esters from ketones. |

Chiral Auxiliary-Mediated Synthesis of this compound

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. wikipedia.orgyork.ac.uk In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary can be attached to a propanoate derivative. The chiral auxiliary then directs the diastereoselective introduction of the acetoxy group at the C2 position. For example, an Evans oxazolidinone auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction or an alkylation, which can then be converted to the desired product. wikipedia.org Pseudoephedrine is another practical chiral auxiliary that can be used to direct alkylation reactions with high diastereoselectivity. harvard.edu

The general sequence for using a chiral auxiliary involves:

Covalent attachment of the chiral auxiliary to the substrate.

A diastereoselective reaction to create the new stereocenter.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Ligand Design and Catalyst Development for Enantioselective Routes

The synthesis of the specific stereoisomer, this compound, necessitates enantioselective methods where the design of chiral ligands and catalysts is of paramount importance. These components create a specific three-dimensional environment that favors the formation of the desired (S)-enantiomer from prochiral or racemic starting materials.

A primary strategy is the kinetic resolution of racemic methyl 2-hydroxypropanoate (methyl lactate), often employing enzymes as biocatalysts. Lipases, in particular, are widely used for their ability to selectively catalyze the acylation of one enantiomer over the other. nih.gov The enzyme's active site serves as a pre-organized chiral environment. Research has focused on optimizing this process by screening various lipases, such as those from Candida antarctica (often immobilized as Novozym® 435) and Pseudomonas cepacia, and adjusting reaction parameters to achieve high enantiomeric excess (e.e.). researchgate.net

Beyond biocatalysis, significant efforts have been directed towards the development of synthetic chiral catalysts. These typically consist of a central metal ion coordinated to a custom-designed organic ligand. taylorfrancis.com For the asymmetric acylation or related transformations leading to chiral acetoxy esters, transition metals like ruthenium and rhodium have been effective. sigmaaldrich.comlookchem.com The success of these metal-based catalysts hinges on the structure of the chiral ligand. Ligands such as chiral diphosphines (e.g., FERRIPHOS) have been used in rhodium-catalyzed asymmetric hydrogenations of precursor enol acetates with high enantioselectivity (up to 94.9% e.e.). lookchem.com The electronic and steric properties of these ligands are fine-tuned to maximize both catalytic activity and the stereochemical outcome.

Organocatalysis has emerged as a powerful, metal-free alternative. researchgate.net Chiral organic molecules like 4-(dimethylamino)pyridine (DMAP) derivatives can act as potent acylation catalysts. researchgate.netmdpi.com These catalysts function by forming a chiral activated intermediate with the acylating agent, which then preferentially reacts with one enantiomer of the alcohol, leading to a kinetic resolution. The design of these small molecule catalysts is a vibrant area of research, aiming to create highly active and selective catalysts that avoid the cost and potential toxicity of heavy metals. researchgate.net

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Key Finding |

|---|---|---|---|

| Biocatalyst | Lipase PS-C 'Amano' II | Kinetic resolution via transesterification | Achieved high enantioselectivity (>99% e.e.) for the resolution of 3-aryl-3-hydroxypropanenitriles, a related substrate class. researchgate.net |

| Metal Catalyst | Rh-FERRIPHOS | Asymmetric hydrogenation of an enol acetate (B1210297) | Resulted in the product with 94.9% enantiomeric excess. lookchem.com |

| Organocatalyst | 4-(dimethylamino)pyridine (DMAP) | Acylation / Ring-opening polymerization | Acts as an effective nucleophilic catalyst for transesterification and polymerization reactions. researchgate.netmdpi.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the production of this compound is crucial for developing sustainable industrial processes. This involves minimizing waste, reducing energy consumption, and using environmentally benign materials. scienceinschool.orgtmv.ac.in

Solvent-Free and Environmentally Benign Synthetic Protocols

A major focus of green synthesis is the replacement of volatile organic solvents (VOCs) with safer alternatives or their complete elimination. rsc.org For the synthesis of this compound, solvent-free systems have proven highly effective, particularly when combined with biocatalysis.

The use of immobilized enzymes, such as Novozym® 435 (Candida antarctica lipase B), allows for efficient esterification in the absence of a solvent. semanticscholar.orgmdpi.com In these systems, one of the liquid reactants (e.g., methyl lactate (B86563) or the acyl donor) can serve as the reaction medium. This approach simplifies product purification, reduces waste, and enables the catalyst to be easily recovered and reused over multiple cycles. nih.gov Studies on similar short-chain ester syntheses have demonstrated that solvent-free conditions can lead to higher yields in shorter reaction times compared to solvent-based systems. mdpi.com For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate achieved 99% conversion in a solvent-free medium catalyzed by Novozym® 435. semanticscholar.org

Other green solvent strategies include the use of supercritical fluids like carbon dioxide (scCO2). tmv.ac.in Supercritical CO2 is non-toxic, non-flammable, and easily removed from the product mixture, making it an excellent medium for lipase-catalyzed reactions. tmv.ac.in Bio-based solvents, such as ethyl lactate itself, are also being explored as greener reaction media for various organocatalytic transformations. researchgate.net

Table 2: Performance of Solvent-Free Biocatalytic Esterification

| Catalyst | Reaction | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Novozym® 435 | Esterification of 2-methylhexanoic acid with 2-ethylhexanol | Solvent-free, 80 °C, 20% excess alcohol | 99% conversion | semanticscholar.org |

| Novozym® 435 | Esterification of formic acid with butan-1-ol | Solvent-free, 40 °C | 90% yield in 5 hours | mdpi.com |

| Immobilized Lipase | General esterification | Solvent-free | Often leads to higher reaction rates and simplified product recovery. | rsc.orgnih.gov |

Atom Economy and Efficiency in Production Processes

Atom economy is a core principle of green chemistry that measures how efficiently reactant atoms are incorporated into the final product. scienceinschool.org A high atom economy signifies a process that generates minimal waste.

The synthesis of this compound via the acylation of methyl lactate with acetic anhydride (B1165640) is a common laboratory method. However, this reaction produces acetic acid as a stoichiometric byproduct, which lowers the atom economy.

An alternative with better atom economy is the transesterification of methyl lactate with an acetate ester like ethyl acetate or isopropenyl acetate. lookchem.com In this case, the byproduct is another alcohol or acetone, which can be less hazardous or more easily recycled. The ideal reaction from an atom economy perspective would be a direct addition reaction, though this is often synthetically challenging.

Mechanistic Investigations of Reactions Involving Methyl S 2 Acetoxypropanoate

Elucidation of Esterification and Transesterification Mechanisms

The esterification of carboxylic acids and the transesterification of esters are fundamental reactions in organic synthesis. Methyl (S)-2-acetoxypropanoate can be synthesized through the esterification of (S)-2-acetoxypropanoic acid with methanol. This reaction is typically catalyzed by an acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester product.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com For this compound, this could involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester.

Under acidic conditions , the mechanism is similar to esterification. The carbonyl oxygen of the ester is protonated, followed by nucleophilic attack from the new alcohol. An intermediate is formed, and after a series of proton transfers, the original alcohol group (methanol) is eliminated, and the new ester is formed. byjus.commasterorganicchemistry.com The reaction is reversible and can be driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com

Under basic conditions , the mechanism involves the deprotonation of the incoming alcohol by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of this compound. A tetrahedral intermediate is formed, which then collapses, eliminating the methoxide (B1231860) ion to yield the new ester. byjus.commasterorganicchemistry.com This process is generally a two-step addition-elimination mechanism. masterorganicchemistry.com

The general mechanisms for acid- and base-catalyzed transesterification are well-established. byjus.commasterorganicchemistry.com For instance, the transesterification of triglycerides, which are also esters, has been studied with various catalysts, including zinc carboxylates, where the coordination of the alcohol to the metal center is a key step. conicet.gov.ar While the specific substrate is different, the fundamental principles of nucleophilic acyl substitution apply.

Stereochemical Control and Reaction Pathways

The stereochemistry at the chiral center (the second carbon) of this compound is a crucial aspect of its reactivity. Reactions involving this chiral center must be understood in terms of their stereochemical outcomes.

Nucleophilic substitution reactions at the chiral carbon can proceed through different mechanisms, such as S_N_1 or S_N_2 pathways, which have distinct stereochemical consequences. ebsco.com An S_N_2 reaction, which involves a backside attack by the nucleophile, results in an inversion of the stereochemical configuration. ebsco.com Conversely, an S_N_1 reaction proceeds through a planar carbocation intermediate, which can lead to a mixture of enantiomers (racemization). ebsco.com

In the context of reactions like the pyrolysis of this compound to produce methyl acrylate (B77674), the reaction proceeds through an elimination mechanism, specifically a syn-elimination, where the acetoxy group and a hydrogen atom are removed from the same side of the molecule. researchgate.net This type of reaction is common for esters and is known as a thermal syn-elimination or an ester pyrolysis.

The control of stereochemistry is also critical in synthesis. For example, in aldol (B89426) additions involving similar structures, careful control of reaction conditions can lead to either syn or anti products with high diastereoselectivity. rsc.org While not directly involving this compound, these studies highlight the importance of understanding reaction mechanisms to control stereochemical outcomes. rsc.org

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of chemical reactions. For transformations involving this compound, such as its formation via esterification or its conversion to other products, these studies are essential for process optimization.

Kinetic studies of esterification and transesterification reactions often reveal the order of the reaction with respect to the reactants and catalyst. For example, the synthesis of HMF-esters through esterification has been studied, and the activation energy for a first-order reaction was determined to be 32.78 kJ mol⁻¹. rsc.org While this is for a different ester system, the principles of determining reaction kinetics are transferable.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. For instance, in adsorption studies, which can be analogous to the binding of a substrate to a catalyst, thermodynamic parameters indicate whether a process is spontaneous and exothermic or endothermic. imist.mascirp.org For the adsorption of methylene (B1212753) blue, a negative ΔG° indicated a spontaneous process. imist.ma

In the context of the pyrolysis of this compound to methyl acrylate, reaction conditions such as temperature and the presence of co-feeds are optimized to maximize the yield. researchgate.net An acrylate ester yield of 75% was achieved at 550 °C in a fixed-bed reactor. researchgate.net Such optimization is a direct result of understanding the kinetics and thermodynamics of the desired reaction versus side reactions.

Table 1: Kinetic and Thermodynamic Parameters for Related Ester Transformations

| Reaction Type | System | Key Findings |

| Esterification | HMF-levulinate synthesis | First-order reaction, Activation Energy = 32.78 kJ mol⁻¹ rsc.org |

| Adsorption (Chemisorption) | Mercury (II) onto activated carbon | Spontaneous and exothermic process (Negative ΔG° and ΔH°) scirp.org |

| Thermal Decomposition | Mg-doped LiMn₂O₄ nanoparticles | First-order Avrami-Erofeev model for polymer matrix decomposition mdpi.com |

Role in Ester Hydrolysis and Biotransformation Pathways

Ester hydrolysis is the reverse of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol. chemguide.co.uk For this compound, hydrolysis would yield (S)-2-acetoxypropanoic acid and methanol. This reaction can be catalyzed by either an acid or a base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with a dilute acid. chemguide.co.ukscience-revision.co.uk To drive the reaction towards the products, an excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction where the ester is heated with a dilute alkali, such as sodium hydroxide. chemguide.co.ukscience-revision.co.uk This reaction produces the salt of the carboxylic acid and the alcohol. chemguide.co.uk The irreversibility is a key advantage of this method. science-revision.co.uk

Biotransformations, which utilize enzymes as catalysts, are increasingly important in chemical synthesis due to their high selectivity, including stereoselectivity. Enzymes such as lipases and esterases can catalyze the hydrolysis of esters. The biotransformation of various compounds, including fatty acids, often involves ester intermediates. For example, in the biotransformation of dodecanoic acid, the methyl ester of 5-hydroxy dodecanoic acid was identified as an intermediate. google.com

The metabolism of flavorings and other xenobiotics in biological systems often involves ester hydrolysis as a primary step. It is predicted that esters are hydrolyzed to their corresponding alcohols and carboxylic acids, which are then further metabolized. dtu.dk Rhodococcus species, for example, are known to possess a wide range of enzymes, including hydrolases, that can act on esters. mdpi.com These biocatalysts can be used for kinetic resolutions of racemic mixtures, where one enantiomer of an ester is selectively hydrolyzed, leaving the other enantiomer enriched. mdpi.com

Applications of Methyl S 2 Acetoxypropanoate in Complex Organic Synthesis

Precursor in Asymmetric Synthesis of Biologically Active Molecules

The synthesis of molecules with a defined stereochemistry, known as asymmetric synthesis, is paramount in the pharmaceutical industry and in the creation of natural product analogs. The inherent chirality of Methyl (S)-2-acetoxypropanoate makes it a useful starting material in these endeavors.

Chiral Intermediates for Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceutical ingredients. Its chiral nature is a key characteristic that can significantly influence the biological activity of the final drug molecule. Enantioselectivity, the ability to produce one enantiomer (a non-superimposable mirror image) over the other, is a critical factor in the synthesis of many pharmaceuticals, and chiral intermediates like this compound play a crucial role in achieving this.

For instance, chiral building blocks are fundamental in creating complex molecules with high enantiomeric purity. The synthesis of novel α-amino acids, which are vital in chemistry, biology, and medicine, often relies on catalytic enantioselective methods to produce intermediates with high enantiomeric excess. organic-chemistry.org

Enantioselective Routes to Natural Products

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently employs chiral starting materials to control the stereochemical outcome. beilstein-journals.org While direct examples of this compound in specific natural product syntheses are not extensively detailed in the provided search results, the principle of using chiral building blocks is well-established. For example, the total synthesis of various natural products, such as certain alkaloids, leverages strategies that rely on the creation of chiral centers early in the synthetic sequence. beilstein-journals.org The development of catalytic enantioselective reactions provides efficient pathways to complex structures found in bioactive natural products. researchgate.net

The table below showcases examples of chiral building blocks used in the synthesis of natural products, illustrating the importance of such precursors.

| Chiral Building Block | Natural Product Class | Reference |

| (S)-Oxazaborolidine | α-Amino Acids | organic-chemistry.org |

| Chiral 8-phenylmenthol | Terpenes | wikipedia.org |

| (R)-BINOL | Terpenes | wikipedia.org |

Role as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a temporary functional group that is incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is a powerful tool in asymmetric synthesis. wikipedia.org

While this compound itself is primarily a chiral building block, the concept of using chiral auxiliaries is central to the field in which it is applied. For example, oxazolidinones are widely used as chiral auxiliaries in asymmetric transformations. nih.gov These auxiliaries can be used to synthesize stereodefined acyclic molecules, which are precursors to complex cyclic systems. nih.gov The table below provides examples of common chiral auxiliaries.

| Chiral Auxiliary | Type of Asymmetric Reaction |

| Pseudoephedrine | Alkylation Reactions |

| Oxazolidinones | Aldol (B89426) Reactions, Alkylation Reactions |

| Camphorsultam | Various Carbon-Carbon Bond Forming Reactions |

| trans-2-Phenylcyclohexanol | Ene Reactions |

Utilization in Polymer and Material Science

The stereochemistry of monomers can have a profound impact on the properties of the resulting polymers. The use of chiral monomers like this compound can lead to the development of polymers with unique and desirable characteristics.

Stereoregular Polymerization Studies

Stereoregular polymers are those in which the stereochemical arrangement of the monomer units is consistent along the polymer chain. researchgate.net This regularity can lead to materials with enhanced physical properties, such as crystallinity and mechanical strength. researchgate.net The polymerization of asymmetrical monomers like propene can result in different stereostructures, including isotactic and syndiotactic polymers, which have regular structures, and atactic polymers, which are irregular. essentialchemicalindustry.org

The use of specific catalysts, such as Ziegler-Natta or metallocene catalysts, can control the stereochemistry of polymerization, leading to the formation of isotactic or syndiotactic polymers. essentialchemicalindustry.org While direct studies involving the polymerization of this compound were not found, the principles of stereoregular polymerization are highly relevant to the potential applications of such a chiral monomer. The introduction of a chiral center in the monomer unit can influence the tacticity of the resulting polymer, thereby affecting its bulk properties.

Development of Chiral Polymeric Materials

Chiral polymers are of significant interest for a variety of applications, including as materials for enantioselective separations (chiral stationary phases in chromatography), as chiral catalysts, and in the development of chiroptical materials. mdpi.comrsc.org These polymers can be synthesized from chiral monomers or by using chiral catalysts in the polymerization of achiral monomers. rsc.org

The incorporation of chiral units, such as those derived from this compound, into a polymer backbone can impart chirality to the material. mdpi.com This can lead to the formation of materials with helical structures or other forms of organized chirality. rsc.org Chiral polymeric materials have shown potential in areas such as asymmetric catalysis, chiral recognition, and the development of circularly polarized luminescence materials. rsc.org

The table below lists some examples of chiral polymers and their potential applications.

| Chiral Polymer Type | Potential Application |

| Polynorbornenes with chiral side chains | Enantioselective membranes, Chiral stationary phases |

| Chiral helical polyacetylenes | Asymmetric catalysis, Chiral separation |

| Copolymers with chiral vinyl monomers | Circularly polarized luminescence |

Contributions to Modifying Material Properties through Ester Linkages

The structure of this compound allows it to be a valuable precursor for monomers used in polymerization, thereby influencing the properties of resulting materials. The ester linkages are central to this role, primarily through the generation of acrylate (B77674) monomers.

One significant application involves the conversion of methyl-2-acetoxypropionate to methyl acrylate. google.com This transformation is typically achieved through pyrolysis, a process of thermal decomposition. A disclosed method involves contacting a gaseous mixture containing methyl-2-acetoxypropionate with a specific catalyst under conditions sufficient to produce methyl acrylate in high molar yields. google.com Methyl acrylate is a crucial monomer in the production of a wide range of polymers and plastics. The properties of these materials, such as hardness, flexibility, and thermal stability, are directly influenced by the structure of the monomers used in their synthesis.

Research into enhancing acrylate production from 2-acetoxypropanoic acid esters highlights the importance of this conversion. researchgate.net Studies have shown that acrylate ester yields of up to 75% can be achieved from methyl 2-acetoxypropanoate at 550 °C in a fixed-bed reactor. researchgate.net This process demonstrates the viability of using lactate-derived compounds like this compound as a feedstock for producing valuable monomers for the polymer industry. researchgate.net

The following table summarizes typical conditions for the conversion of methyl-2-acetoxypropionate (MAPA) to methyl acrylate (MA).

| Parameter | Condition | Yield of Methyl Acrylate | Reference |

|---|---|---|---|

| Reaction Type | Catalytic Pyrolysis | ~75% | researchgate.net |

| Temperature | 550 °C | ||

| Reactor Type | Fixed bed reactor with nonporous silica (B1680970) | ||

| Catalyst | Material with low surface acidity and basicity | >85% | google.com |

Advanced Chemical Transformations and Derivatizations

The unique stereocenter and functional groups of this compound make it a valuable starting material for a variety of complex chemical transformations, leading to the synthesis of novel and structurally diverse molecules.

Formation of Novel Chiral Scaffolds

As a chiral building block, this compound is instrumental in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. Its defined stereochemistry is transferred to the target molecule, which is crucial for biological activity. The enantiomer, Methyl (R)-2-acetoxypropanoate, is explicitly mentioned as being utilized as a chiral building block in the synthesis of various pharmaceuticals due to its stereochemistry. This application is directly analogous for the (S)-enantiomer.

The utility of such chiral precursors is broad. For instance, (S)-2-Acetoxypropanoic acid, the carboxylic acid analog, is listed as a chiral building block. bldpharm.com These small, chiral molecules are often incorporated into larger, more complex structures, acting as the foundational "scaffold" upon which the rest of the molecule is built. The synthesis of complex natural products and designed molecules often relies on a chiron approach, where readily available chiral molecules like this compound are used as starting materials. For example, tert-Butyl (S)-2-acetoxypropanoate has been documented as an intermediate in synthetic sequences, underscoring the role of this structural motif in building complex chiral architectures. scholaris.ca

Catalytic Applications in Organic Reactions

While this compound is not typically a catalyst itself, its chiral nature makes it a valuable precursor for the synthesis of chiral ligands, which are essential components of catalysts used in asymmetric synthesis.

The development of P-chiral phosphine (B1218219) ligands, which have a chiral center at the phosphorus atom, is a significant area of research in catalysis. nih.gov These ligands, when complexed with transition metals like rhodium or palladium, can catalyze reactions with very high levels of enantioselectivity. The synthesis of these complex chiral ligands often starts from smaller, readily available chiral molecules. The stereocenter in this compound can be exploited to direct the synthesis of such ligands, installing chirality that is then leveraged in a catalytic cycle.

For example, synthetic strategies for P-chiral phosphines often involve the use of phosphine-borane intermediates. nih.gov Chiral auxiliaries or starting materials are used to guide the stereochemical outcome of these syntheses. A molecule with the stereochemical arrangement of this compound can be chemically modified to serve this purpose, ultimately leading to the formation of a P-chiral phosphine ligand. These ligands are used in a variety of important reactions, including the asymmetric hydrogenation of olefins to produce enantiomerically enriched products. nih.gov The development of new chiral phosphine ligands is crucial for advancing the field of asymmetric catalysis, and chiral building blocks are the foundation of these synthetic efforts. bohrium.comtugraz.at

Theoretical and Computational Studies of Methyl S 2 Acetoxypropanoate

Quantum Chemical Calculations of Molecular Conformations

Methods such as Density Functional Theory (DFT) and semi-empirical approaches are employed to perform these calculations. mdpi.com A typical study involves systematically rotating the key dihedral angles in Methyl (S)-2-acetoxypropanoate—specifically around the C-O and C-C bonds of the ester and acetate (B1210297) groups—to map out the potential energy surface. The resulting surface reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them. For instance, studies on similar molecules have successfully identified the most stable conformers by calculating the relative potential energy curves. mdpi.com In molecules with multiple rotatable bonds, such as the related 3-methylstyrene, quantum chemical calculations can precisely determine the energy difference between conformers, like the cis and trans forms. researchgate.net

For this compound, the key dihedral angles would define the orientation of the methyl ester group relative to the acetoxy group. The calculations would yield the relative energies of these conformers, often expressed in kilojoules per mole (kJ/mol).

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements. The conformer with the lowest energy (0.00 kJ/mol) is the most stable and serves as the reference.

| Conformer | Key Dihedral Angle(s) (O=C-O-C, C-C-O-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |

| B | ~60° (synclinal/gauche) | 2.50 | 18.1 |

| C | ~120° (anticlinal) | 5.20 | 6.6 |

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules. By calculating properties derived from the electron density, DFT can predict where and how a molecule is likely to react. Key indicators of reactivity include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.

Another valuable tool is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. Red, electron-rich regions indicate sites prone to attack by electrophiles, while blue, electron-poor regions are susceptible to nucleophiles. For this compound, the carbonyl carbons of the ester and acetate groups are expected to be electron-poor and thus primary sites for nucleophilic attack.

Table 2: Illustrative DFT-Calculated Energies for a Proposed Reaction Pathway

This table shows hypothetical energy values for the gas-phase pyrolysis of this compound, demonstrating how DFT can be used to compare different potential mechanisms.

| Parameter | Proposed Pathway 1 (Concerted) | Proposed Pathway 2 (Stepwise) |

| Activation Energy (Ea) | 150 kJ/mol | 185 kJ/mol |

| Reaction Energy (ΔE) | -45 kJ/mol (Exothermic) | -45 kJ/mol (Exothermic) |

| Transition State Structure | Six-membered cyclic structure | Formation of an ionic intermediate |

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a substance's behavior in a condensed phase, such as in a solvent. nih.gov The solvent can significantly influence a molecule's conformation, stability, and reactivity through direct interactions like hydrogen bonding or through bulk dielectric effects. nih.govresearchgate.net

In an MD simulation of this compound, the molecule would be placed in a "box" filled with solvent molecules (e.g., water, methanol, or a non-polar solvent like n-heptane). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their trajectories. Analysis of these trajectories can reveal:

Solvation Structure: Radial distribution functions can show how solvent molecules arrange themselves around the solute, defining the solvation shells.

Hydrogen Bonding: For protic solvents like water or methanol, the simulation can quantify the number and lifetime of hydrogen bonds between the solvent and the carbonyl oxygens of the solute. researchgate.net

Conformational Changes: MD simulations show how the preferred conformations of this compound might change in different solvents. For example, polar solvents might stabilize more polar conformers. Studies on polymers have shown that conformational preferences, such as the balance between gauche and trans conformers, are highly dependent on the solvent. researchgate.net

Table 3: Predicted Solvent Effects on the Conformation of this compound from MD Simulations

This table summarizes the expected qualitative results from MD simulations in different solvents, based on principles observed in studies of other organic molecules. researchgate.net

| Solvent | Solvent Polarity | Expected Dominant Conformation | Key Interactions |

| Water | High | More compact/polar conformers stabilized | Strong hydrogen bonding to carbonyl oxygens |

| Methanol | Medium | Intermediate between water and non-polar | Moderate hydrogen bonding |

| n-Heptane | Low | More extended/non-polar conformers favored | Van der Waals interactions |

Prediction of Stereochemical Outcomes in Reactions

The stereocenter at the C2 position of this compound makes the prediction of stereochemical outcomes a critical aspect of its chemistry. Computational studies can help predict whether a reaction will proceed with retention, inversion, or racemization of this chiral center.

A key principle in stereochemistry is that the mechanism of a reaction dictates its stereochemical outcome. lumenlearning.com For example:

Sₙ2 Reactions: A bimolecular nucleophilic substitution (Sₙ2) reaction at the chiral C2 carbon is predicted to proceed via a backside attack by the nucleophile. libretexts.org This mechanism forces the molecule's stereochemistry to invert, turning the (S)-enantiomer into an (R)-configured product. lumenlearning.comlibretexts.org This is a stereospecific process.

Sₙ1 Reactions: If a reaction proceeds through a planar, achiral carbocation intermediate (an Sₙ1 mechanism), the subsequent nucleophilic attack can occur from either face with equal probability. This leads to a 50:50 mixture of (S) and (R) products, a process known as racemization. lumenlearning.com

The concept of topicity is also essential for predicting stereochemical outcomes, especially when reactions occur at a prochiral center or face of the molecule. numberanalytics.comnumberanalytics.com While the primary chiral center in this compound is already defined, understanding topicity is crucial if it reacts with a prochiral reagent or if a reaction creates a new stereocenter elsewhere in the molecule. Furthermore, modern computational approaches, sometimes combined with machine learning, can predict stereoselectivity by quantifying the subtle steric and electronic contributions of all reactants, catalysts, and even the solvent. chemrxiv.org

Table 4: Predicted Stereochemical Outcomes for Reactions at the Chiral Center

This table outlines the expected stereochemical result for different reaction types occurring at the C2 carbon of (S)-methyl 2-acetoxypropanoate.

| Reaction Type | Mechanism | Predicted Stereochemical Outcome | Configuration of Product |

| Nucleophilic Substitution | Sₙ2 | Inversion of configuration | (R) |

| Nucleophilic Substitution | Sₙ1 | Racemization | 50% (R) and 50% (S) |

| Reaction not breaking bonds to the stereocenter | N/A | Retention of configuration | (S) |

| Baeyer-Villiger type rearrangement | Concerted migration | Retention of configuration acs.org | (S) |

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral substance. gcms.czwikipedia.org The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. elementlabsolutions.comsigmaaldrich.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. sigmaaldrich.comshimadzu.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used in HPLC for their broad applicability. elementlabsolutions.com For GC analysis, common CSPs often incorporate cyclodextrin (B1172386) derivatives. gcms.czsigmaaldrich.com These macromolecules create chiral cavities into which enantiomers can include themselves to varying extents, enabling separation.

The determination of enantiomeric excess, a measure of the purity of a chiral substance, is calculated from the peak areas of the two enantiomers in the chromatogram. wikipedia.org For instance, a sample containing 70% of the (S)-enantiomer and 30% of the (R)-enantiomer would have an enantiomeric excess of 40%. wikipedia.org Method development often involves screening various columns and mobile phase compositions to optimize resolution. shimadzu.com Factors such as mobile phase polarity, additives, flow rate, and temperature can significantly impact the separation efficiency. sigmaaldrich.comsigmaaldrich.com In some cases, derivatization of the analyte is performed to enhance volatility for GC analysis or to improve chromatographic behavior and detectability. researchgate.net For example, lactic acid derivatives have been successfully separated using different chiral columns and conditions, demonstrating the robustness of these methods for quality control. nih.govmdpi.com

Table 1: Examples of Chiral Chromatography Conditions for Lactic Acid Derivatives This table is illustrative and based on findings for related lactic acid derivatives.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Analyte Type | Reference |

|---|---|---|---|---|

| HPLC | Chiralpak IA (Polysaccharide-based) | Hexane/2-Propanol | 2-Nitrobenzyl lactate (B86563) | mdpi.comresearchgate.net |

| HPLC | Chiralcel OD-H (Polysaccharide-based) | Heptane/Propan-2-ol | Chiral photosensitive liquid crystals based on lactic acid | nih.gov |

| GC | Cyclodextrin-based (e.g., Beta-cyclodextrin derivative) | Helium | Derivatized Lactic Acid Esters | gcms.cz |

| SFC/HPLC | CHIRALPAK® IA/IB/IC/ID/IE/IF | CO₂ with modifiers (e.g., MeOH, EtOH) | Standard chiral compounds | shimadzu.com |

Spectroscopic Methods for Stereochemical Elucidation (e.g., Advanced NMR, Chiroptical Spectroscopy)

While chromatography separates enantiomers, spectroscopic methods are essential for elucidating their absolute stereochemistry. Nuclear Magnetic Resonance (NMR) and chiroptical techniques are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy in a standard achiral solvent does not differentiate between enantiomers. nih.gov However, their distinction can be achieved by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA), such as Mosher's acid. nih.govarxiv.org The resulting diastereomeric esters exhibit distinct NMR spectra, allowing for the assignment of absolute configuration. arxiv.org Alternatively, the use of chiral solvating agents (CSAs) can induce temporary diastereomeric interactions, leading to separate signals for each enantiomer in the NMR spectrum. nih.govresearchgate.net Advanced NMR experiments, such as "pure shift" techniques, can enhance resolution to simplify complex spectra, while multinuclear NMR (e.g., ¹³C, ³¹P) offers larger chemical shift dispersion, which is advantageous for chiral analysis. nih.gov

Chiroptical Spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. e-bookshelf.de These techniques are highly sensitive to the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) : This technique measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. e-bookshelf.deresearchgate.net The resulting spectrum, with its characteristic positive or negative bands (Cotton effects), is unique to a specific enantiomer and can be compared with theoretically calculated spectra to determine the absolute configuration.

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of polarized light in the infrared region, corresponding to molecular vibrations. bruker.comrsc.org Every chiral molecule has a unique VCD spectrum that is a sensitive probe of its absolute configuration and conformation in solution. bruker.comresearchgate.net VCD is particularly powerful as it provides a larger number of spectrally resolved bands compared to ECD, offering a more detailed fingerprint of the molecule's stereochemistry.

Table 2: Overview of Spectroscopic Methods for Stereochemical Analysis

| Method | Principle | Application to Methyl (S)-2-acetoxypropanoate | Reference |

|---|---|---|---|

| Advanced NMR | Analysis of diastereomeric derivatives or complexes to induce chemical shift non-equivalence between enantiomers. | Formation of diastereomeric esters with a chiral derivatizing agent to assign the (S)-configuration at the C2 position. | nih.govarxiv.orgnih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | Provides a characteristic spectrum that can be matched with computational predictions to confirm the absolute configuration. | e-bookshelf.deresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light corresponding to vibrational modes. | Offers a detailed vibrational fingerprint to unambiguously determine the absolute stereochemistry and analyze conformational preferences in solution. | bruker.comrsc.org |

Crystallographic Studies of Derived Complexes or Intermediates

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. However, obtaining single crystals of a liquid compound like this compound suitable for analysis can be challenging. A common strategy is to synthesize a solid derivative or form a co-crystal with another molecule. mdpi.comnih.gov

The crystallization of lactic acid and its derivatives has been a subject of study, often confounded by factors like hygroscopicity and self-esterification. rsc.org To overcome these challenges, researchers often prepare crystalline salts or complexes. For instance, chiral acids can be resolved by forming diastereomeric salts with chiral amines. mdpi.com The resulting crystal structure, determined by X-ray diffraction, not only reveals the absolute configuration of each component but also provides insight into the intermolecular interactions—such as hydrogen bonds and C-H···π interactions—that govern chiral recognition in the solid state. mdpi.comnih.gov

Table 3: Crystallographic Data for Representative Lactate-Containing Structures This table presents data for related crystalline structures to illustrate the type of information obtained from crystallographic studies.

| Compound/Complex | Space Group | Unit Cell Parameters | Key Structural Feature | Reference |

|---|---|---|---|---|

| L-Lactic Acid (Form I) | P2₁2₁2₁ | a = 5.495 Å, b = 8.429 Å, c = 9.351 Å | Characterization of the fundamental polymorph of L-lactic acid. | rsc.org |

| (R)-1-(4-fluorophenyl)ethylammonium (R)-2-methoxy-2-(1-naphthyl)propanoate | P2₁ | - | Diastereomeric salt formation for chiral recognition and resolution. | mdpi.com |

| Y(L-Lac)₃(H₂O)₂ | P2₁2₁2₁ | - | Monomeric complex with an eight-coordinate yttrium center. 2D layers formed via hydrogen bonding. | nih.gov |

| Poly(L-lactic acid) α form | P2₁2₁2₁ | - | Analysis of the helical chain conformation in the polymer crystal. | acs.org |

Future Research Directions and Emerging Applications

Sustainable Production Methods for Enantiopure Esters

The drive towards greener and more sustainable chemical manufacturing has spurred research into environmentally friendly methods for producing enantiopure esters like Methyl (S)-2-acetoxypropanoate. nih.govroyalsocietypublishing.org A key focus is the use of biocatalysis, which employs enzymes or whole-cell systems to perform highly selective chemical transformations under mild conditions. nih.govresearchgate.net This approach offers significant advantages over traditional chemical methods, which often require harsh conditions, toxic reagents, and costly transition metal catalysts. rsc.orgnus.edu.sg

Biocatalytic routes, such as enzymatic kinetic resolution and asymmetric synthesis, are being explored to produce optically pure esters. nih.gov For instance, lipases are widely used for the enantioselective acylation or hydrolysis of racemic mixtures to yield enantiopure products. rsc.orgnih.gov The development of self-sufficient heterogeneous biocatalysts, where enzymes and cofactors are co-immobilized, is a promising strategy to enhance reusability and reduce costs, making biocatalytic processes more economically viable for industrial applications. chemrxiv.org Furthermore, the use of renewable feedstocks, such as lignocellulosic biomass, is being investigated to create fully sustainable production pathways for valuable esters. frontiersin.org

Recent advancements include the electro-synthesis of acetate (B1210297) esters from carbon monoxide and water, offering a green alternative to fossil fuel-based production. nus.edu.sg The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are central to these new synthetic strategies. royalsocietypublishing.orgsemanticscholar.org

Table 1: Comparison of Production Methods for Enantiopure Esters

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalysts | Often relies on transition metals. rsc.org | Utilizes enzymes (e.g., lipases). rsc.org |

| Reaction Conditions | Typically high temperatures and pressures. rsc.org | Mild conditions (e.g., neutral pH, ambient temperature). researchgate.net |

| Selectivity | May require chiral auxiliaries or complex ligands for enantioselectivity. | High chemo-, regio-, and stereoselectivity. researchgate.net |

| Sustainability | Often involves toxic reagents and generates significant waste. rsc.orgnus.edu.sg | Environmentally friendly, uses renewable resources, and is biodegradable. nih.govnih.gov |

| Cost | Can be high due to expensive catalysts and purification steps. | Potentially lower cost through enzyme recycling and use of renewable feedstocks. nih.govchemrxiv.org |

Integration into Flow Chemistry and Continuous Synthesis Paradigms

The integration of this compound synthesis into flow chemistry and continuous manufacturing processes represents a significant leap forward in chemical production. researchgate.netsioc-journal.cn Continuous flow systems, particularly those utilizing microreactors, offer numerous advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, better heat and mass transfer, and simplified scalability. acs.orgtandfonline.combeilstein-journals.orgrsc.org

For the synthesis of chiral esters, continuous flow reactors can significantly reduce reaction times and improve yields compared to batch methods. scielo.brresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor minimizes the risk of side reactions and racemization. tandfonline.com This level of control is particularly crucial for maintaining the enantiopurity of chiral molecules like this compound.

Table 2: Advantages of Continuous Flow Synthesis for Chiral Esters

| Advantage | Description |

|---|---|

| Enhanced Efficiency | Shorter reaction times and higher conversions compared to batch processes. scielo.brresearchgate.net |

| Improved Safety | Better control over reaction conditions, minimizing risks associated with hazardous reagents or exothermic reactions. researchgate.nettandfonline.com |

| Scalability | Facile scaling up of production without the need for extensive re-optimization. researchgate.netrsc.org |

| Catalyst Reusability | Enables the use of immobilized catalysts in fixed-bed reactors for continuous operation and easy recovery. rsc.orgmdpi.com |

| Product Quality | Precise control helps maintain high enantiopurity and reduces the formation of by-products. tandfonline.com |

| Process Intensification | Combines multiple reaction steps into a single, streamlined process, reducing waste and operational complexity. rsc.orgnih.gov |

Development of Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area focuses on creating highly efficient and selective catalysts for various transformations, including its synthesis and subsequent functionalization.

In the realm of synthesis, palladium-based catalysts have been investigated for the methoxycarbonylation of vinyl acetate to produce methyl-2-acetoxypropionate. ncl.res.inresearchgate.net Studies have explored the effects of different ligands and promoters to optimize conversion and selectivity. researchgate.net

For asymmetric transformations, chiral hypervalent iodine catalysts are emerging as a powerful tool. researchgate.netscispace.com These metal-free organocatalysts can induce high levels of enantioselectivity in reactions like the α-functionalization of ketones, where chiral lactate-based structures create a chiral environment around the reactive center. researchgate.netacs.org The modular nature of these catalysts allows for fine-tuning to meet specific reaction requirements. researchgate.net

Furthermore, the development of heterogeneous catalysts is a key area of research. acs.org Supporting chiral ligands on materials like mesoporous silica (B1680970) can lead to recyclable catalysts with enhanced activity and selectivity compared to their homogeneous counterparts. acs.org These solid-supported catalysts are particularly well-suited for use in continuous flow reactors. acs.org The combination of chiral aldehyde catalysis with transition metals, such as nickel, has also shown promise for the asymmetric α-functionalization of amino acid esters. nih.gov

Exploration of Unconventional Applications in Niche Chemical Fields

Beyond its established roles, researchers are exploring novel and unconventional applications for this compound and related chiral lactate (B86563) esters in various niche chemical fields.

One such area is in the synthesis of bioactive molecules and pharmaceuticals. nih.govresearchgate.net The chiral nature of these esters makes them valuable building blocks for constructing complex, optically active compounds. acs.org For instance, they can serve as precursors in the synthesis of α-hydroxy esters and other functionalized molecules. conicet.gov.ar

The use of lactate esters as "green" solvents is another area of interest. wikipedia.org Due to their biodegradability and low toxicity, compounds like ethyl lactate are considered environmentally friendly alternatives to conventional solvents in organic synthesis and various industrial applications. wikipedia.orginchem.org

Additionally, this compound and its derivatives are being investigated as intermediates in the production of bio-based commodity chemicals. osti.gov For example, methyl-2-acetoxypropionate can be pyrolyzed to produce methyl acrylate (B77674), a key monomer for polymers. osti.gov This route offers a potential pathway to produce acrylic acid and its esters from renewable, bio-based lactic acid. osti.govcsic.es The acetoxylation of lactic acid to 2-acetoxypropionic acid is a key step in this process, with research focused on developing efficient solid acid catalysts for this transformation. csic.esacs.orgresearchgate.net

The unique properties of chiral lactate esters also lend themselves to applications in materials science, such as in the formation of polylactic acid (PLA) oligomers and polymers. nih.gov The specific enantiomer used can influence the properties of the resulting polymer.

Q & A

Q. What are the key considerations for synthesizing Methyl (S)-2-acetoxypropanoate with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, prioritize chiral resolution techniques such as enzymatic catalysis (e.g., lipase-mediated esterification) or asymmetric synthesis using chiral auxiliaries. For example, highlights the use of intermediates in enantioselective synthesis via kinetic resolution . Monitor reaction progress using chiral HPLC or polarimetry. Purification via recrystallization or column chromatography with chiral stationary phases (CSPs) is critical to isolate the (S)-enantiomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. How can this compound be characterized using spectroscopic methods?

Q. What stability studies are essential for this compound under experimental conditions?

- Methodological Answer : Conduct accelerated stability testing under varying pH, temperature, and light exposure. For hydrolytic stability, incubate in aqueous buffers (pH 1–9) and analyze degradation products via LC-MS. emphasizes storage in anhydrous, inert atmospheres (argon) at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Apply systematic literature review (SLR) frameworks (e.g., PICOT criteria from ) to categorize studies by experimental variables (cell lines, assay protocols, dosage). Use meta-analysis to quantify effect sizes and identify outliers. Replicate key experiments under standardized conditions, controlling for variables like solvent choice (DMSO vs. ethanol) and purity thresholds .

Q. What experimental designs are optimal for studying this compound as a chiral synthon in asymmetric catalysis?

- Methodological Answer : Design cross-coupling or nucleophilic substitution reactions using this compound as a chiral electrophile. and suggest kinetic studies to compare reaction rates with enantiomeric substrates. Use DFT calculations (e.g., ’s QSPR models) to predict transition states and optimize stereochemical outcomes .

Q. How can isotopic labeling (e.g., 13C or 2H) elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer : Synthesize isotopically labeled analogs via enzymatic incorporation of 13C-acetate or deuterated methanol. Track metabolic fate using LC-MS/MS or PET imaging. highlights similar sulfanylpropanoates used as metabolic probes . Compare labeled vs. unlabeled compound distribution in in vitro (hepatocyte assays) and in vivo (rodent models) systems.

Data Analysis and Validation

Q. What statistical approaches are recommended for validating enantiomeric excess (ee) measurements?

- Methodological Answer : Use Bayesian regression to quantify uncertainty in chiral HPLC or GC data. Validate methods via interlaboratory comparisons (e.g., ’s profiling services for reproducibility). Apply ANOVA to assess batch-to-batch variability in ee values .

Q. How can researchers address discrepancies in reaction yields reported for this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.